

# Physical and chemical characteristics of 4'-Isobutylacetophenone

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## Compound of Interest

Compound Name: 4'-Isobutylacetophenone

Cat. No.: B122872

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## An In-depth Technical Guide to 4'-Isobutylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **4'-Isobutylacetophenone**, a key chemical intermediate in the pharmaceutical industry. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

## Chemical Identity and Structure

**4'-Isobutylacetophenone** is an aromatic ketone. Its chemical structure consists of an acetophenone core substituted with an isobutyl group at the para position of the benzene ring.

- IUPAC Name: 1-[4-(2-methylpropyl)phenyl]ethanone[1]
- CAS Number: 38861-78-8[1][2]
- Molecular Formula: C<sub>12</sub>H<sub>16</sub>O[1][3]
- Canonical SMILES: CC(C)CC1=CC=C(C=C1)C(=O)C[1]
- InChI Key: KEAGRYYGWZVPC-UHFFFAOYSA-N[1]

## Physicochemical Properties

**4'-Isobutylacetophenone** is a clear, colorless to pale yellow oily liquid at room temperature.<sup>[3]</sup>

It is characterized by the following quantitative physical and chemical properties:

Property	Value	Reference
Molecular Weight	176.25 g/mol	[1][3]
Boiling Point	268 °C (lit.)	[4]
134-135 °C at 16 mmHg	[3]	
124-130 °C at 1.33 kPa	[5]	
Melting Point/Freezing Point	239 °C (dec.) (lit.)	[4]
Density	0.952 g/cm <sup>3</sup> at 20 °C	[3][6]
0.96 g/cm <sup>3</sup> at 20 °C	[2]	
Refractive Index	1.518	
Flash Point	54 °C	[2][3]
Vapor Pressure	0.75 Pa at 20 °C	[3]
logP	3.4 at 23 °C	[3]

## Solubility

The solubility of **4'-Isobutylacetophenone** in various solvents is a critical parameter for its use in synthesis and purification processes.

Solvent	Solubility	Reference
Water	Slightly miscible	[2][3]
Chloroform	Miscible	[2][3]
Methanol	Miscible	[2][3]
Dichloromethane	Soluble	[3]
Diethyl Ether	Soluble	[3]
Ethyl Acetate	Soluble	[3]
Tetrahydrofuran (THF)	Soluble	[3]

## Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **4'-Isobutylacetophenone**.

Spectroscopic Technique	Key Features and Observations
$^1\text{H}$ NMR	Data available, confirms the presence of the isobutyl and acetyl groups attached to the aromatic ring.[1][7]
$^{13}\text{C}$ NMR	Data available, confirms the carbon skeleton of the molecule.[1]
Infrared (IR) Spectroscopy	Data available, shows characteristic peaks for the carbonyl group (C=O) and aromatic ring.[1]
Mass Spectrometry (MS)	Molecular ion peak (M+) at m/z 176. Key fragments at m/z 161 and 43.[1]
Raman Spectroscopy	Data available.[1]

## Synthesis and Reactivity

The primary industrial synthesis of **4'-Isobutylacetophenone** is through the Friedel-Crafts acylation of isobutylbenzene.

## Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene

This protocol is a representative method for the synthesis of **4'-Isobutylacetophenone**.

Materials:

- Isobutylbenzene
- Acetic anhydride or Acetyl chloride
- A Lewis acid catalyst (e.g., anhydrous aluminum chloride, zeolite catalysts)[8]
- A suitable solvent (e.g., dichloromethane, nitrobenzene)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve isobutylbenzene in the chosen solvent.
- Cool the mixture in an ice bath.
- Slowly add the Lewis acid catalyst portion-wise, maintaining the low temperature.
- Add acetic anhydride or acetyl chloride dropwise to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 to 24 hours) at a controlled temperature (e.g., 60 to 165 °C, depending on the catalyst).[8]

- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
- Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
- Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain **4'-Isobutylacetophenone**.

This is a generalized protocol and may require optimization based on the specific reagents and scale of the reaction.

Reactivity: The primary chemical reactivity of **4'-Isobutylacetophenone** is centered around its ketone functional group. It can undergo various reactions typical of ketones, such as reduction to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, which is another intermediate in some synthetic routes.<sup>[9]</sup>

## Applications in Drug Development

The most significant application of **4'-Isobutylacetophenone** is as a key starting material in the industrial synthesis of Ibuprofen.<sup>[3][5]</sup> Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID).<sup>[3]</sup> **4'-Isobutylacetophenone** is also identified as an impurity of Ibuprofen (Ibuprofen EP Impurity E).<sup>[3]</sup> Additionally, it has found use in proteomics research.<sup>[3][6]</sup>

## Safety and Handling

**4'-Isobutylacetophenone** presents several hazards that require careful handling in a laboratory or industrial setting.

GHS Hazard Classification:

- Flammable liquids (Category 3)<sup>[2]</sup>

- Skin irritation (Category 2)[4]
- Skin sensitization (Category 1/1B)[2][4]
- Hazardous to the aquatic environment, long-term hazard (Category 2)[2][4]

#### Hazard Statements:

- H226: Flammable liquid and vapor.[2]
- H315: Causes skin irritation.[4]
- H317: May cause an allergic skin reaction.[2][4]
- H411: Toxic to aquatic life with long lasting effects.[2][4]

#### Precautionary Statements:

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]
- P273: Avoid release to the environment.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.

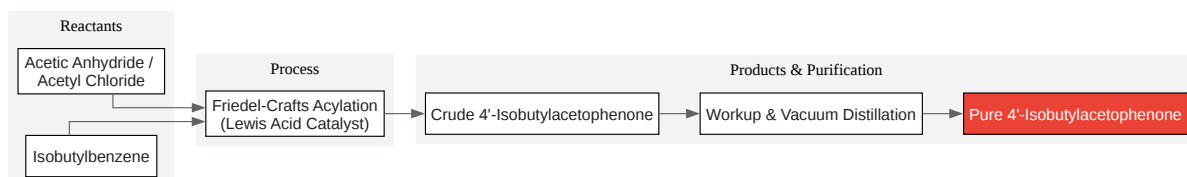
#### Toxicity Data:

- Oral LD50 (rat): 5,000 mg/kg[2]
- Dermal LD50 (rabbit): >2,000 mg/kg[2]

Storage and Handling: Store in a cool, dark, and well-ventilated place in a tightly sealed container under an inert atmosphere.[3] It is sensitive to light and air. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[6][10]

# Visualizations

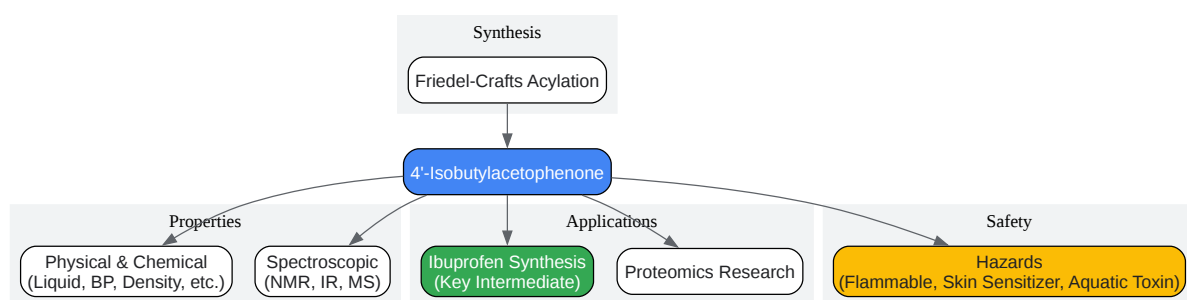
## Synthesis Workflow



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Caption: A simplified workflow for the synthesis of **4'-Isobutylacetophenone**.

## Logical Relationships of 4'-Isobutylacetophenone



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Caption: Key relationships of **4'-Isobutylacetophenone**.

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